Condurango glycoside E0

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le glycoside de Condurango E0 est un composé glycoside isolé de la plante Marsdenia cundurango, qui appartient à la famille des Apocynacées . Ce composé a suscité un intérêt en raison de ses activités biologiques potentielles et de ses applications dans la recherche scientifique.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le glycoside de Condurango E0 est généralement isolé de la source naturelle Marsdenia cundurango. Le processus d'isolement implique des techniques d'extraction et de purification pour obtenir le glycoside sous sa forme pure

Méthodes de production industrielle : La production industrielle de glycoside de Condurango E0 implique une extraction à grande échelle à partir de plantes Marsdenia cundurango. Le processus comprend la récolte de la matière végétale, suivie d'étapes d'extraction par solvant, de filtration et de purification pour isoler le glycoside . Le composé purifié est ensuite soumis à des mesures de contrôle de la qualité pour garantir sa pureté et sa constance.

Analyse Des Réactions Chimiques

Types de réactions : Le glycoside de Condurango E0 subit diverses réactions chimiques, notamment :

Oxydation : Le glycoside peut être oxydé pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier la structure du glycoside, conduisant à la formation de dérivés réduits.

Substitution : Des réactions de substitution peuvent se produire à des groupes fonctionnels spécifiques au sein de la molécule de glycoside.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2) peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de glycoside oxydés, tandis que la réduction peut produire des formes de glycoside réduites.

4. Applications de la recherche scientifique

Le glycoside de Condurango E0 a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des glycosides.

Biologie : Investigé pour ses activités biologiques potentielles, y compris ses propriétés anticancéreuses

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, en particulier le cancer

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et de composés bioactifs.

5. Mécanisme d'action

Le mécanisme d'action du glycoside de Condurango E0 implique plusieurs cibles et voies moléculaires :

Dommages à l'ADN et apoptose : Le composé induit des dommages à l'ADN, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses

Production d'espèces réactives de l'oxygène (ROS) : Il favorise la production de ROS, qui joue un rôle crucial dans l'induction de l'apoptose par la voie de signalisation p53

Voie mitochondriale : Le composé affecte le potentiel de la membrane mitochondriale, conduisant à l'activation des caspases et à la mort cellulaire ultérieure.

Applications De Recherche Scientifique

Condurango glycoside E0 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying glycoside chemistry and reactions.

Biology: Investigated for its potential biological activities, including anticancer properties

Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer

Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.

Mécanisme D'action

The mechanism of action of Condurango glycoside E0 involves several molecular targets and pathways:

DNA Damage and Apoptosis: The compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells

Reactive Oxygen Species (ROS) Generation: It promotes the generation of ROS, which plays a crucial role in inducing apoptosis through the p53 signaling pathway

Mitochondrial Pathway: The compound affects mitochondrial membrane potential, leading to the activation of caspases and subsequent cell death.

Comparaison Avec Des Composés Similaires

Le glycoside de Condurango E0 peut être comparé à d'autres glycosides isolés de Marsdenia cundurango et de plantes apparentées :

Glycoside de Condurango A : Un autre glycoside avec des activités biologiques similaires, en particulier l'induction de l'apoptose et des dommages à l'ADN.

Glycosides d'ester de pregnane : Une classe de glycosides avec des similitudes structurelles et des propriétés anticancéreuses potentielles

Unicité : Le glycoside de Condurango E0 est unique en raison de sa structure moléculaire spécifique et de ses activités biologiques puissantes, en particulier sa capacité à induire l'apoptose par la production de ROS et la signalisation p53 .

Activité Biologique

Condurango glycoside E0, derived from the plant Marsdenia condurango, has garnered attention for its potential biological activity, particularly in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a glycoside identified in the Marsdenia condurango plant. This compound has been studied for its anti-tumor properties, particularly against various cancer cell lines. Research indicates that it may induce apoptosis (programmed cell death) and modulate important cellular pathways involved in cancer progression.

Induction of Apoptosis

This compound has been shown to activate apoptotic pathways in cancer cells. In a study involving HeLa cells, it was observed that treatment with condurango extract led to:

- Increased Reactive Oxygen Species (ROS) : The generation of ROS was linked to the cytotoxic effects of the extract, as evidenced by the significant reduction in cell viability when treated with N-acetyl cysteine (NAC), a ROS scavenger .

- Cell Cycle Arrest : The extract caused an accumulation of cells in the G0/G1 phase, indicating a halt in cell cycle progression and subsequent DNA damage .

- Protein Expression Modulation : Key proteins associated with apoptosis, such as p53 and p21WAF1, showed altered expression levels following treatment with condurango extract. Specifically, p21WAF1 was upregulated while cyclin D1 was downregulated .

Epigenetic Modifications

Recent studies have highlighted the ability of this compound to induce epigenetic changes in cancer cells. For instance, it has been shown to decrease DNA hypermethylation in lung cancer cells, which is often associated with the silencing of tumor suppressor genes . This modulation suggests that this compound may not only exert direct cytotoxic effects but also influence gene expression patterns critical for tumor progression.

Case Studies and Research Findings

Table 1: Summary of Key Studies on this compound

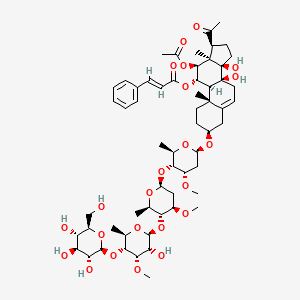

Propriétés

Formule moléculaire |

C59H86O23 |

|---|---|

Poids moléculaire |

1163.3 g/mol |

Nom IUPAC |

[(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-acetyl-12-acetyloxy-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C59H86O23/c1-28(61)36-20-23-59(69)57(36,7)53(76-32(5)62)51(79-40(63)17-16-33-14-12-11-13-15-33)52-56(6)21-19-35(24-34(56)18-22-58(52,59)68)77-41-25-37(70-8)47(29(2)73-41)80-42-26-38(71-9)48(30(3)74-42)81-55-46(67)50(72-10)49(31(4)75-55)82-54-45(66)44(65)43(64)39(27-60)78-54/h11-18,29-31,35-39,41-55,60,64-69H,19-27H2,1-10H3/b17-16+/t29-,30-,31-,35+,36-,37+,38-,39-,41+,42+,43-,44+,45-,46-,47-,48-,49-,50+,51+,52-,53-,54+,55+,56+,57-,58+,59-/m1/s1 |

Clé InChI |

XNQFXLGYRMHPNA-FZFXVWQOSA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4[C@@H]([C@H]([C@]5([C@H](CC[C@@]5([C@@]4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)C)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC)O)OC |

SMILES canonique |

CC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.